molecular formula C8H15N3O B14560789 4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- CAS No. 61689-95-0

4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro-

Cat. No.: B14560789
CAS No.: 61689-95-0
M. Wt: 169.22 g/mol
InChI Key: PBDCPAYRULGZSO-UHFFFAOYSA-N
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Description

4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- is a heterocyclic compound with the molecular formula C8H15N3O. This compound is part of the oxadiazocine family, which is known for its unique ring structure containing nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a hydrazine derivative, followed by cyclization to form the oxadiazocine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazocine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- is unique due to its specific ring structure and the presence of the nitrile group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

61689-95-0

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(1,4,5-oxadiazocan-4-yl)propanenitrile

InChI

InChI=1S/C8H15N3O/c9-3-1-5-11-6-8-12-7-2-4-10-11/h10H,1-2,4-8H2

InChI Key

PBDCPAYRULGZSO-UHFFFAOYSA-N

Canonical SMILES

C1CNN(CCOC1)CCC#N

Origin of Product

United States

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